molecular formula C12H17N3O2 B14550963 3-Pyridinecarboxamide, N-(tetrahydro-2H-1,5-oxazocin-5(6H)-yl)- CAS No. 61999-65-3

3-Pyridinecarboxamide, N-(tetrahydro-2H-1,5-oxazocin-5(6H)-yl)-

Cat. No.: B14550963
CAS No.: 61999-65-3
M. Wt: 235.28 g/mol
InChI Key: MLJWEMUQTZBICH-UHFFFAOYSA-N
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Description

3-Pyridinecarboxamide, N-(tetrahydro-2H-1,5-oxazocin-5(6H)-yl)- is a complex organic compound that features both a pyridine ring and an oxazocin ring. Compounds with such structures are often of interest in medicinal chemistry due to their potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Pyridinecarboxamide, N-(tetrahydro-2H-1,5-oxazocin-5(6H)-yl)- typically involves multi-step organic reactions. A common approach might include:

    Formation of the Pyridine Ring: Starting from a suitable precursor, the pyridine ring can be constructed through cyclization reactions.

    Formation of the Oxazocin Ring: The oxazocin ring can be synthesized through a series of cyclization and reduction reactions.

    Coupling Reactions: The final step would involve coupling the pyridine and oxazocin rings under specific conditions, possibly using catalysts and reagents like palladium or copper complexes.

Industrial Production Methods

Industrial production would scale up these reactions, optimizing for yield and purity. This might involve continuous flow reactors, high-pressure conditions, and advanced purification techniques like chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the nitrogen atoms or the ring structures.

    Reduction: Reduction reactions could target the oxazocin ring, potentially converting it to a more saturated form.

    Substitution: Substitution reactions might occur at the pyridine ring, where various substituents can be introduced.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Catalysts: Palladium on carbon, copper complexes.

Major Products

The major products of these reactions would depend on the specific conditions but could include various substituted pyridine or oxazocin derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound could be used as a building block for more complex molecules or as a ligand in coordination chemistry.

Biology

Biologically, it might be investigated for its potential as an enzyme inhibitor or receptor modulator.

Medicine

In medicine, compounds with similar structures are often explored for their potential therapeutic effects, such as anti-inflammatory or anticancer activities.

Industry

Industrially, it could be used in the synthesis of pharmaceuticals or as an intermediate in the production of other chemicals.

Mechanism of Action

The mechanism of action would depend on the specific biological target. For example, if it acts as an enzyme inhibitor, it might bind to the active site of the enzyme, preventing substrate binding and subsequent catalysis. Molecular targets could include enzymes, receptors, or ion channels.

Comparison with Similar Compounds

Similar Compounds

    3-Pyridinecarboxamide: A simpler compound with just the pyridine ring.

    N-(tetrahydro-2H-1,5-oxazocin-5(6H)-yl)-amine: A compound with the oxazocin ring but without the pyridine moiety.

Uniqueness

The uniqueness of 3-Pyridinecarboxamide, N-(tetrahydro-2H-1,5-oxazocin-5(6H)-yl)- lies in its combined structure, which might confer unique biological activities or chemical reactivity compared to its simpler counterparts.

Properties

CAS No.

61999-65-3

Molecular Formula

C12H17N3O2

Molecular Weight

235.28 g/mol

IUPAC Name

N-(1,5-oxazocan-5-yl)pyridine-3-carboxamide

InChI

InChI=1S/C12H17N3O2/c16-12(11-4-1-5-13-10-11)14-15-6-2-8-17-9-3-7-15/h1,4-5,10H,2-3,6-9H2,(H,14,16)

InChI Key

MLJWEMUQTZBICH-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCCOC1)NC(=O)C2=CN=CC=C2

Origin of Product

United States

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